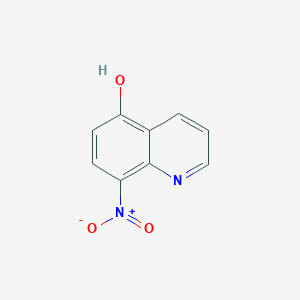
5-Hydroxy-8-nitroquinoline
Übersicht
Beschreibung
5-Hydroxy-8-nitroquinoline, also known as 8-Hydroxy-5-nitroquinoline or 5-Nitro-8-quinolinol, is a heterocyclic compound . It is an effective antimicrobial, anti-inflammatory, and anticancer agent . It has been approved for use in the treatment of urinary tract infections due to gram-negative bacilli .
Synthesis Analysis
The synthesis of 8-Hydroxy-5-nitroquinoline involves a two-stage process based on the nitrosation of 8-hydroxyquinoline and subsequent oxidation of the nitroso derivative using nitric acid . The photochemistry of 8-hydroxy-5-nitroquinoline in acetonitrile has also been investigated .Molecular Structure Analysis
The structure of 8-Hydroxy-5-nitroquinoline was elucidated by single-crystal X-ray diffraction analysis . The crystal belongs to the monoclinic system with the space group C2/c .Chemical Reactions Analysis
The photochemistry of 8-Hydroxy-5-nitroquinoline in acetonitrile has been investigated using transient absorption and time-resolved resonance Raman spectroscopies . The Tn state NO2-QN-OH is generated in 0.8 ps via an ultrafast ISC, followed by the IC in 8.5 ps to produce the T1 state .Physical And Chemical Properties Analysis
8-Hydroxy-5-nitroquinoline is a powder with a melting point of 181-183 °C (lit.) . It is very slightly soluble in alcohol and diethyl ether, but freely soluble in hot hydrochloric acid .Wissenschaftliche Forschungsanwendungen
Photochemistry and Spectroscopy
- Excited State Proton Transfer : 5-Hydroxy-8-nitroquinoline (8-Hydroxy-5-nitroquinoline) demonstrates intriguing photochemical properties. Its excited state proton transfer in the triplet state has been a subject of study. This property is relevant in photophysics and photochemistry, contributing to the understanding of light-induced molecular processes (Wang et al., 2022).
- Spectroscopic Characterization : The compound's spectroscopic characteristics have been explored using IR, FT-Raman, and UV-Visible techniques. This is significant for its potential applications in developing non-linear optical (NLO) materials due to its high hyperpolarizability values (Sureshkumar et al., 2018).
Biological and Medical Research
- Anti-Cancer Properties : Research has demonstrated that 5-Hydroxy-8-nitroquinoline exhibits anticancer activity. It has shown higher cytotoxicity compared to similar compounds, making it a candidate for cancer treatment research (Jiang et al., 2011).
- Neuroprotective Effects : It has also been investigated for its effects on neuronal cells. Particularly, its derivatives show potential in ameliorating high glucose toxicity in neuroblastoma cells, which is pertinent in the context of neurodegenerative diseases (Suwanjang et al., 2016).
Chemical Synthesis and Properties
- Synthesis Techniques : Various methods have been developed for synthesizing 5-Hydroxy-8-nitroquinoline. These include efficient two-stage methods and microwave-assisted nucleophilic substitution reactions, which are essential for its large-scale production and application in various fields (Isaev et al., 2005) (Štefane et al., 2012).
Quantum Chemistry and Molecular Dynamics
- Quantum Chemical Investigations : The molecular structure and dynamics of 5-Hydroxy-8-nitroquinoline have been studied using quantum chemical calculations and molecular dynamics simulations. This research aids in understanding its reactive properties and potential applications in various fields (Arjunan et al., 2012).
Antimicrobial Research
- In vitro Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Studies show that it exhibits bacteriostatic and cidal activities against various microorganisms, including Mycobacterium bovis, highlighting its potential in developing new antimicrobial agents (Murugasu-Oei & Dick, 2001).
Material Science
- Application in Light Sensitizing : Its ability to be sensitized by visible light and exhibit near-infrared emission makes it a candidate for developing light-sensitizable materials in aqueous solutions, particularly in the field of materials science (Deun et al., 2007).
Wirkmechanismus
Target of Action
The primary targets of 5-Hydroxy-8-nitroquinoline, also known as Nitroxoline, are type 2 methionine aminopeptidase (MetAP2) protein and bacterial gyrases . MetAP2 is involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . Bacterial gyrases are enzymes that are vital for bacterial growth .
Mode of Action
5-Hydroxy-8-nitroquinoline inhibits the MetAP2 protein, thereby potentially exerting antitumor activity . Its antibacterial activity may stem from the complexation of metal ions that are vital for bacterial growth .
Biochemical Pathways
It is known that the drug may inhibit angiogenesis by targeting metap2 . Additionally, by complexing with metal ions necessary for bacterial growth, it may disrupt essential bacterial biochemical pathways .
Result of Action
The inhibition of MetAP2 by 5-Hydroxy-8-nitroquinoline may result in the suppression of angiogenesis, potentially leading to antitumor effects . Its antibacterial activity, stemming from the complexation of metal ions, may inhibit bacterial growth .
Action Environment
The action of 5-Hydroxy-8-nitroquinoline can be influenced by environmental factors. The photochemistry of 8-hydroxy-5-nitroquinoline in acetonitrile has been investigated using transient absorption and time-resolved resonance Raman spectroscopies . The study results indicate that like most NPAHs, ISC is still the major deactivation pathway of 8-hydroxy-5-nitroquinoline . In acetonitrile, the intramolecular ESPT to form a tautomer is dominant, whereas deprotonation is favored even in the presence of a trace amount of water .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-nitroquinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)9-6(8)2-1-5-10-9/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFQOBPPJULZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitroquinolin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



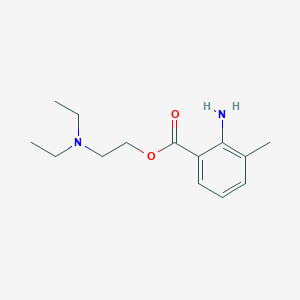
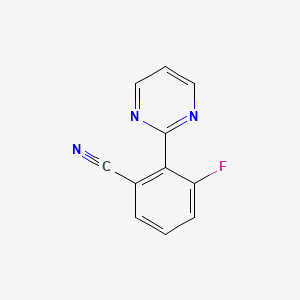
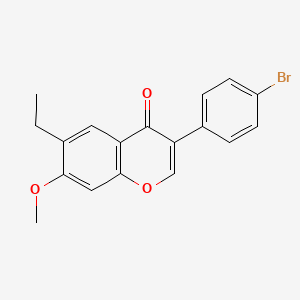
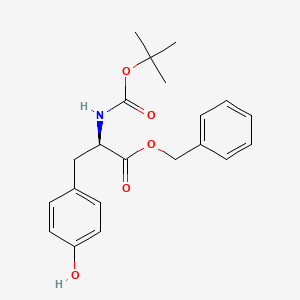
![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/structure/B3230208.png)
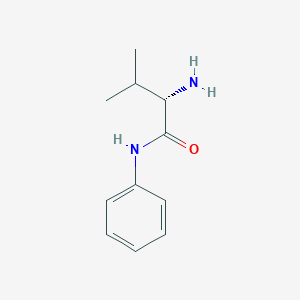
amine](/img/structure/B3230219.png)
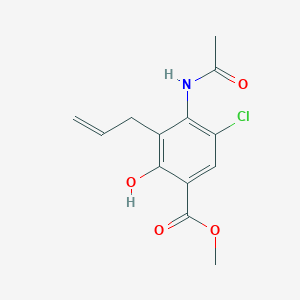
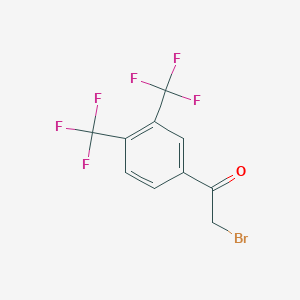
![Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3230234.png)
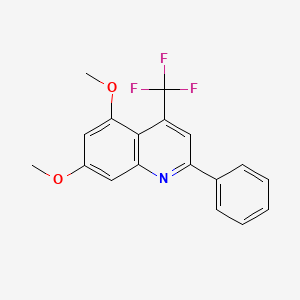
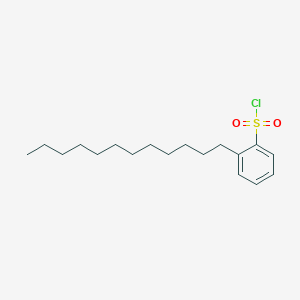
![5,5'-Dinaphthalen-2-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3230265.png)
![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3230271.png)